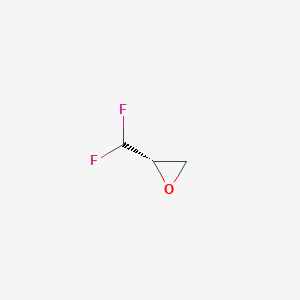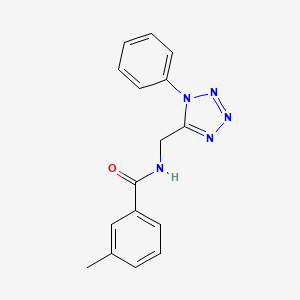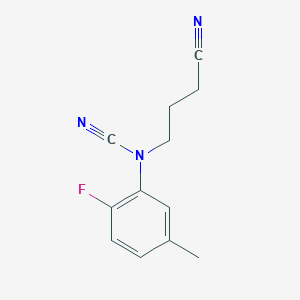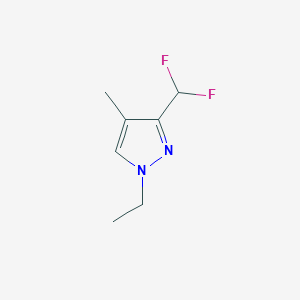
(2S)-2-(Difluoromethyl)oxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(2S)-2-(Difluoromethyl)oxirane” is a chemical compound with the molecular formula C3H4F2O . It is not intended for human or veterinary use and is used only for research purposes.
Synthesis Analysis
The synthesis of oxiranes, such as “(2S)-2-(Difluoromethyl)oxirane”, often involves the reaction of an oxirane with an alkyne and a malonate . Another method involves the reaction of adamantyl-substituted epibromohydrins with nitrogen, oxygen, and sulfur nucleophiles .Molecular Structure Analysis
The molecular structure of “(2S)-2-(Difluoromethyl)oxirane” consists of three carbon atoms, four hydrogen atoms, two fluorine atoms, and one oxygen atom . The average mass of the molecule is 94.060 Da .Chemical Reactions Analysis
Oxiranes, including “(2S)-2-(Difluoromethyl)oxirane”, are known to undergo ring-opening reactions . These reactions can proceed by either S_N2 or S_N1 mechanisms, depending on the nature of the oxirane and the reaction conditions .Physical And Chemical Properties Analysis
The predicted boiling point of “(2S)-2-(Difluoromethyl)oxirane” is 65.9±35.0 °C and its predicted density is 1.266±0.06 g/cm3 .Scientific Research Applications
Protein Functionalization
Selective protein functionalization: using spirooxindole oxirane derivatives is a significant application. This method targets specific histidine residues on proteins for modification, which is key for developing therapeutic and diagnostic tools. The oxirane group reacts with high selectivity, minimizing interference with the protein’s active site .
Drug Development
In drug development , (2S)-2-(Difluoromethyl)oxirane can be used to add functionality to proteins. This is particularly useful in creating antibody-drug conjugates, where the precise attachment of drugs to antibodies is crucial for targeting disease cells .
Biosensing
The compound’s ability to selectively modify proteins makes it valuable in biosensing applications. By attaching biosensors to specific proteins, researchers can detect and measure biological processes with high specificity .
Protein Engineering
Protein engineering: benefits from the selective functionalization capabilities of (2S)-2-(Difluoromethyl)oxirane. It allows for the introduction of novel functionalities into proteins, which can alter their properties and functions for various applications .
Catalytic Asymmetric Synthesis
The compound plays a role in the catalytic asymmetric synthesis of monofluoroalkenes and gem-difluoroalkenes. These structures are important in the synthesis of optically active fluoro-containing molecules, which are prevalent in many biologically active compounds .
Fluorochemistry
In the field of fluorochemistry , (2S)-2-(Difluoromethyl)oxirane is involved in strategies for the synthesis of enantioenriched monofluoro- and gem-difluoroalkenes. These are key subunits in organofluorides and serve as mimics of alkenyl, enol, peptide bonds, and the carbonyl group, potentially enhancing bioactivities .
Green Chemistry
Green chemistry: applications include the utilization of fluoroform for difluoromethylation reactions in continuous flow. This protocol employs (2S)-2-(Difluoromethyl)oxirane as a reagent, highlighting its role in sustainable chemical processes .
Mechanism of Action
Target of Action
The primary targets of (2S)-2-(Difluoromethyl)oxirane are aliphatic alcohols . These alcohols, with a wide variety of functional groups, are compatible to furnish the corresponding alkyl difluoromethyl ethers .
Mode of Action
(2S)-2-(Difluoromethyl)oxirane interacts with its targets through a difluorocarbene pathway . This pathway involves a five-membered transition state with the participation of water . The compound’s interaction with its targets results in the formation of alkyl difluoromethyl ethers .
Biochemical Pathways
The compound is involved in the difluoromethylation of aliphatic alcohols , which suggests it may influence pathways related to alcohol metabolism.
Result of Action
The molecular and cellular effects of (2S)-2-(Difluoromethyl)oxirane’s action result in the formation of alkyl difluoromethyl ethers from aliphatic alcohols . These ethers are formed in good to excellent yields under mild reaction conditions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (2S)-2-(Difluoromethyl)oxirane. It’s worth noting that environmental factors can affect gene expression, which in turn can influence how a compound interacts with its targets .
Future Directions
Future research directions should focus on difluoromethylation that make use of inexpensive reagents, feedstock chemicals and operationally simple procedures . Furthermore, there are still gaps in the area of C(sp 2 )–CF 2 H bond formation such as meta -selective C–H difluoromethylation of (hetero)arenes or decarboxylative .
properties
IUPAC Name |
(2S)-2-(difluoromethyl)oxirane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4F2O/c4-3(5)2-1-6-2/h2-3H,1H2/t2-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTCQYMALCXGFFQ-REOHCLBHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](O1)C(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4F2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
94.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[[(2-Fluorophenyl)sulfonylamino]methyl]benzoic acid](/img/structure/B2362032.png)




![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-sulfamoylphenyl)propanamide](/img/structure/B2362041.png)
![1-[(3-Fluorophenyl)methyl]-4-naphthalen-1-ylpyrazine-2,3-dione](/img/structure/B2362042.png)
![N-(4-fluorophenyl)-2-(3-oxo-2-phenyl-1,4-diazaspiro[4.6]undec-1-en-4-yl)acetamide](/img/structure/B2362043.png)
![3-(2-chlorophenyl)-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]-1,2-oxazole-5-carboxamide](/img/structure/B2362044.png)
![(1R,5S)-8-((2,3-dihydrobenzofuran-5-yl)sulfonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2362045.png)

![4-Chloro-3-[(cyclopropylmethyl)sulfanyl]aniline](/img/structure/B2362051.png)
![1-[(8As)-7,7-difluoro-1,3,4,6,8,8a-hexahydropyrrolo[1,2-a]pyrazin-2-yl]prop-2-en-1-one](/img/structure/B2362052.png)
![Tert-Butyl (3-(Hydroxymethyl)-4,5,6,7-Tetrahydro-[1,2,3]Triazolo[1,5-A]Pyridin-6-Yl)Carbamate](/img/structure/B2362054.png)